2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
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Overview
Description
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, also known as DFMT, is a pyridine-based fluorine-containing compound . It has a molecular weight of 195.12 .
Molecular Structure Analysis
The molecular formula of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is C6H5F4N3 . The InChI code for this compound is 1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) .Physical And Chemical Properties Analysis
The melting point of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is 70-71°C .Scientific Research Applications
Application
Trifluoromethylpyridine (TFMP) derivatives, which include “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results or Outcomes
The use of TFMP derivatives has led to effective crop protection against a variety of pests .
Pharmaceutical Industry
Application
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Results or Outcomes
The use of TFMP derivatives in the pharmaceutical industry has led to the development of several approved drugs, with many more candidates currently undergoing clinical trials .
Synthesis of Trifluoromethylpyridyllithiums
Application
Trifluoromethylpyridine derivatives, such as “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
Results or Outcomes
The synthesis of trifluoromethylpyridyllithiums is an important step in the preparation of various organic compounds .
Synthesis of Metal-Organic Frameworks (MOFs)
Application
Trifluoromethylpyridine derivatives can be used in the synthesis of metal-organic frameworks (MOFs) .
Results or Outcomes
The synthesis of MOFs has numerous applications in gas storage, separation, and catalysis .
Synthesis of Methiodide Salts
Application
Trifluoromethylpyridine derivatives can be used in the synthesis of methiodide salts .
Results or Outcomes
Methiodide salts have various applications in organic synthesis .
Preparation of Aminopyridines
Application
2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a reactant in the preparation of aminopyridines through amination reactions .
Results or Outcomes
Aminopyridines have various applications in medicinal chemistry .
Synthesis of Crop-Protection Products
Application
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
The synthesis of crop-protection products using 2,3,5-DCTF has led to the development of several effective pesticides .
Synthesis of Tetramethylbiphenyls
Application
2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Results or Outcomes
The synthesis of tetramethylbiphenyls has various applications in organic synthesis .
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGRIBPWQHTDEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1N)N)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428835 |
Source
|
Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
CAS RN |
737000-87-2 |
Source
|
Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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